An In-depth Technical Guide to 2-Amino-6-nitrobenzothiazole (CAS Number: 6285-57-0)
An In-depth Technical Guide to 2-Amino-6-nitrobenzothiazole (CAS Number: 6285-57-0)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-6-nitrobenzothiazole is a heterocyclic aromatic organic compound that serves as a vital building block in medicinal chemistry and materials science. Its benzothiazole core, substituted with an amino group at the 2-position and a nitro group at the 6-position, imparts a unique reactivity profile, making it a valuable precursor for the synthesis of a diverse range of biologically active molecules and functional materials. This technical guide provides a comprehensive overview of its chemical properties, synthesis, spectral characterization, and its emerging role in drug discovery, with a focus on its anticancer, antimicrobial, and enzyme inhibitory activities.
Chemical and Physical Properties
2-Amino-6-nitrobenzothiazole is typically a light yellow to orange crystalline powder.[1] A summary of its key physical and chemical properties is presented in Table 1.
| Property | Value | Reference(s) |
| CAS Number | 6285-57-0 | |
| Molecular Formula | C₇H₅N₃O₂S | |
| Molecular Weight | 195.20 g/mol | |
| Melting Point | 247-249 °C | |
| Appearance | Light yellow to yellow to orange crystalline powder | [1] |
| Solubility | Information not widely available, likely soluble in organic solvents like DMSO and DMF. | |
| InChI Key | GPNAVOJCQIEKQF-UHFFFAOYSA-N | |
| SMILES | Nc1nc2ccc(cc2s1)--INVALID-LINK--=O |
Synthesis and Purification
Several synthetic routes to 2-Amino-6-nitrobenzothiazole have been reported, primarily involving the nitration of a 2-aminobenzothiazole precursor or the cyclization of a substituted aniline.
Experimental Protocol: Nitration of 2-Aminobenzothiazole
This method involves the direct nitration of 2-aminobenzothiazole using a mixture of nitric acid and sulfuric acid.
Materials:
-
2-Aminobenzothiazole
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ice
-
Aqueous Ammonia (NH₄OH)
-
Ethanol
Procedure:
-
In a flask equipped with a stirrer and maintained at a temperature below 5°C using an ice bath, dissolve 2-aminobenzothiazole (0.157 mol) in 36 mL of concentrated sulfuric acid with vigorous stirring.
-
Slowly add 19 mL of concentrated nitric acid dropwise to the solution, ensuring the temperature does not exceed 20°C.
-
Continue stirring the reaction mixture for 4-5 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture onto crushed ice with continuous stirring to precipitate the product.
-
Neutralize the solution with aqueous ammonia until a slightly orange solid precipitates.
-
Filter the solid precipitate and wash it thoroughly with water until the filtrate is neutral.
-
Recrystallize the crude product from ethanol to obtain pure 2-Amino-6-nitrobenzothiazole.
Experimental Protocol: Synthesis from p-Nitroaniline
This alternative method involves the reaction of p-nitroaniline with potassium thiocyanate followed by bromination and cyclization.
Materials:
-
p-Nitroaniline
-
Potassium Thiocyanate (KSCN)
-
Glacial Acetic Acid
-
Bromine (Br₂)
-
Concentrated Hydrochloric Acid (HCl)
-
Water
-
Ethanol
Procedure:
-
Prepare a solution of p-nitroaniline (0.085 mol) in 50 mL of 95% acetic acid.
-
Add the p-nitroaniline solution to a solution of KSCN (0.308 mol) in 100 mL of 95% acetic acid.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add a solution of Br₂ (7.5 mL) in 30 mL of acetic acid with constant stirring, maintaining the temperature between 0 and 10°C.
-
After the addition is complete, continue stirring for 1 hour at 5°C.
-
Pour the reaction mixture into water to precipitate the solid intermediate.
-
Collect the solid and reflux it with concentrated HCl (27 mL) and water (50 mL) for 2 hours.
-
Cool the reaction mixture and collect the precipitated product.
-
Recrystallize the crude product from ethanol to yield 2-Amino-6-nitrobenzothiazole.[2]
Spectroscopic Characterization
The structure of 2-Amino-6-nitrobenzothiazole can be confirmed by various spectroscopic techniques.
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum provides information about the functional groups present in the molecule. Key characteristic peaks for 2-Amino-6-nitrobenzothiazole are summarized in Table 2.
| Wavenumber (cm⁻¹) | Assignment |
| ~3400-3300 | N-H stretching of the primary amine |
| ~1630 | N-H bending of the primary amine |
| ~1580 | C=N stretching of the thiazole ring |
| ~1520 and ~1340 | Asymmetric and symmetric NO₂ stretching |
| ~1450 | C=C stretching of the aromatic ring |
| ~820 | C-H out-of-plane bending of the benzene ring |
Note: The exact peak positions may vary slightly depending on the sample preparation and instrument.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for elucidating the carbon-hydrogen framework of the molecule.
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the amine protons. The aromatic protons will appear as a complex multiplet in the downfield region (typically 7.0-8.5 ppm), with their chemical shifts influenced by the electron-withdrawing nitro group and the benzothiazole ring system. The two amine protons will likely appear as a broad singlet, the chemical shift of which can be variable and is dependent on the solvent and concentration.
¹³C NMR: The carbon NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts will be influenced by the heteroatoms and the nitro group. The carbon attached to the nitro group and the carbons of the thiazole ring are expected to be the most downfield.
A detailed, experimentally obtained and interpreted spectrum is recommended for unambiguous structural confirmation.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. For 2-Amino-6-nitrobenzothiazole, the molecular ion peak (M⁺) would be expected at an m/z value corresponding to its molecular weight (195.20).
Biological Activities and Therapeutic Potential
The benzothiazole scaffold is a "privileged structure" in medicinal chemistry, and derivatives of 2-Amino-6-nitrobenzothiazole have shown a wide range of biological activities.
Anticancer Activity
Derivatives of 2-aminobenzothiazole have demonstrated significant potential as anticancer agents by targeting key signaling pathways involved in cancer cell proliferation and survival.[1]
PI3K/Akt/mTOR Pathway Inhibition: Several studies have shown that 2-aminobenzothiazole derivatives can inhibit the PI3K/Akt/mTOR signaling pathway, which is frequently hyperactivated in many cancers.[1] Inhibition of this pathway can lead to decreased cell proliferation, survival, and angiogenesis.
Caption: Inhibition of the PI3K/Akt/mTOR pathway by 2-aminobenzothiazole derivatives.
EGFR Signaling Pathway Inhibition: The epidermal growth factor receptor (EGFR) is another important target in cancer therapy. Overexpression of EGFR can lead to uncontrolled cell growth. Some 2-aminobenzothiazole derivatives have been shown to inhibit EGFR signaling.
Caption: Inhibition of the EGFR signaling pathway by 2-aminobenzothiazole derivatives.
A summary of the reported anticancer activities of some 2-Amino-6-nitrobenzothiazole derivatives is provided in Table 3.
| Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference(s) |
| Sulfonamide derivative of 2,6-disubstituted benzothiazole | MCF-7 (Breast) | 34.5 | [3] |
| HeLa (Cervical) | 44.15 | [3] | |
| MG63 (Osteosarcoma) | 36.1 | [3] |
Monoamine Oxidase (MAO) Inhibition
Derivatives of 2-Amino-6-nitrobenzothiazole have been investigated as inhibitors of monoamine oxidases (MAO-A and MAO-B), which are enzymes involved in the metabolism of neurotransmitters.[4] Selective MAO-B inhibitors are of particular interest for the treatment of neurodegenerative diseases like Parkinson's disease.
Caption: Mechanism of MAO-B inhibition by 2-Amino-6-nitrobenzothiazole derivatives.
Quantitative data on the MAO inhibitory activity of some derivatives are presented in Table 4.
| Derivative | Enzyme | IC₅₀ | Reference(s) |
| N'-(5-Chloro-2-oxoindolin-3-ylidene)-2-(6-nitrobenzothiazol-2-ylamino)acetohydrazide | MAO-B | 1.8 ± 0.3 nM | [4] |
| N'-(1-(4-bromophenyl)ethylidene)-2-(6-nitrobenzothiazol-2-ylamino)acetohydrazide | MAO-A | 0.42 ± 0.003 µM | [4] |
Antimicrobial Activity
The benzothiazole nucleus is present in many compounds with antimicrobial properties. Derivatives of 2-Amino-6-nitrobenzothiazole have been evaluated for their activity against various bacterial and fungal strains.
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a common technique for determining MIC.
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)
-
2-Amino-6-nitrobenzothiazole derivative stock solution (in a suitable solvent like DMSO)
-
Bacterial or fungal inoculum standardized to 0.5 McFarland turbidity
-
Sterile saline
-
Resazurin dye (optional, as a growth indicator)
Procedure:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add 100 µL of the test compound stock solution to the first well of a row and perform a two-fold serial dilution across the plate by transferring 100 µL from one well to the next.
-
Prepare the microbial inoculum by suspending colonies in sterile saline to match the 0.5 McFarland standard. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculate each well (except for the sterility control) with 100 µL of the diluted microbial suspension.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours for bacteria or at 28-30°C for 48-72 hours for fungi.
-
The MIC is determined as the lowest concentration of the compound at which no visible growth (or color change if using an indicator) is observed.
A summary of the reported antimicrobial activity for a derivative is given in Table 5.
| Derivative | Microorganism | MIC (µg/mL) | Reference(s) |
| Schiff base derivatives of 2-amino-6-nitrobenzothiazole | Staphylococcus aureus | Zone of inhibition data reported, specific MIC values not provided | [5] |
| Escherichia coli | Zone of inhibition data reported, specific MIC values not provided | [5] | |
| Candida albicans | Zone of inhibition data reported, specific MIC values not provided | [5] |
Safety and Handling
2-Amino-6-nitrobenzothiazole should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) before use. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. The compound should be used in a well-ventilated area or a fume hood.
Conclusion
2-Amino-6-nitrobenzothiazole is a versatile and valuable building block for the synthesis of a wide array of compounds with significant therapeutic potential. Its derivatives have demonstrated promising anticancer, MAO inhibitory, and antimicrobial activities. This technical guide has provided a comprehensive overview of its properties, synthesis, characterization, and biological applications, offering a valuable resource for researchers in the field of drug discovery and development. Further exploration of the structure-activity relationships of its derivatives will undoubtedly lead to the discovery of novel and more potent therapeutic agents.
References
- 1. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jocpr.com [jocpr.com]
- 3. 2-Amino-6-nitrobenzothiazole(6285-57-0) IR Spectrum [m.chemicalbook.com]
- 4. Discovery of novel 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives as multifunctional MAO-B inhibitors for the treatment of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rjpbcs.com [rjpbcs.com]
